molecular formula C17H26N2O4S B4390067 N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No. B4390067
M. Wt: 354.5 g/mol
InChI Key: BFESCITYQWQBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, also known as CHX-AM8, is a small molecule that has gained significant attention in the scientific community for its potential therapeutic applications. CHX-AM8 is a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is a member of the transient receptor potential (TRP) family of ion channels. TRPA1 is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function.

Mechanism of Action

N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide selectively inhibits the TRPA1 ion channel, which is expressed in sensory neurons and plays a key role in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including cold, mechanical pressure, and chemical irritants. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of cellular events that ultimately result in the sensation of pain or the release of inflammatory mediators. By inhibiting TRPA1, N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and COPD. However, further studies are needed to fully understand the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its selectivity for TRPA1, which allows for the specific targeting of this ion channel without affecting other ion channels or receptors. This selectivity may reduce the risk of side effects and increase the safety profile of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. However, one limitation of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is its relatively low potency, which may limit its effectiveness in certain disease conditions.

Future Directions

There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the further characterization of the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide, including its potential applications in the treatment of respiratory diseases such as asthma and COPD. Additionally, the development of more potent TRPA1 inhibitors may lead to the discovery of novel therapeutic agents for pain and inflammation.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has also been shown to have anti-tussive effects in animal models of cough. Additionally, it has been suggested that N~1~-cyclohexyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide may have potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-cyclohexyl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12-11-15(9-10-16(12)23-3)24(21,22)19-13(2)17(20)18-14-7-5-4-6-8-14/h9-11,13-14,19H,4-8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFESCITYQWQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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